N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1235321-55-7
VCID: VC4483447
InChI: InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2
SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
Molecular Formula: C18H20F3N3O2S
Molecular Weight: 399.43

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 1235321-55-7

Cat. No.: VC4483447

Molecular Formula: C18H20F3N3O2S

Molecular Weight: 399.43

* For research use only. Not for human or veterinary use.

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide - 1235321-55-7

Specification

CAS No. 1235321-55-7
Molecular Formula C18H20F3N3O2S
Molecular Weight 399.43
IUPAC Name N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2
Standard InChI Key LGKBFQLMFPCQIE-UHFFFAOYSA-N
SMILES C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3

Introduction

Synthesis and Preparation

While specific synthesis details for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide are not available, compounds with similar structures often involve multi-step syntheses. These processes typically include the formation of the sulfonamide linkage, introduction of the trifluoromethyl group, and attachment of the piperidine and pyridine rings.

Synthetic StepsDescription
Formation of Sulfonamide LinkageReaction between a sulfonic acid and an amine
Introduction of Trifluoromethyl GroupOften involves difluoromethylation reactions
Attachment of Piperidine and Pyridine RingsMay involve nucleophilic substitution or cross-coupling reactions

Biological Activity and Potential Applications

Compounds with sulfonamide and aromatic ring systems are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a pyridine ring can enhance interactions with biological targets, while the piperidine ring provides flexibility for binding to enzymes or receptors.

Potential Biological ActivitiesDescription
Antimicrobial ActivityInhibition of bacterial or fungal growth
Antiviral ActivityInhibition of viral replication or entry
Anticancer ActivityInhibition of tumor growth or proliferation

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